molecular formula C13H16O5 B2859308 (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester CAS No. 33038-04-9

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester

Cat. No.: B2859308
CAS No.: 33038-04-9
M. Wt: 252.266
InChI Key: OMFKRIFXFFITJG-UHFFFAOYSA-N
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Description

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester is a synthetic phenoxy acetic acid derivative of significant interest in advanced medicinal chemistry research. Compounds based on the phenoxy acetic acid scaffold are extensively investigated for their diverse pharmacological potential. Recent studies highlight that such derivatives are explored as possible therapeutic candidates in oncology, displaying cytotoxic and anti-proliferative activities against various human cancer cell lines . The structure of this ester, featuring both acetyl and methoxy substituents on the phenoxy ring, makes it a valuable intermediate for further chemical elaboration. Researchers utilize this family of compounds as key building blocks in the synthesis of more complex molecules, including chalcones, indoles, and quinolines, which are privileged structures in drug discovery for their wide range of biological activities . The presence of the ester functional group offers a handle for hydrolysis to the corresponding acid or for further transformations, facilitating structure-activity relationship (SAR) studies aimed at developing new anti-cancer, anti-inflammatory, or anti-infective agents . Its primary research value lies in its role as a precursor in the design and development of novel bioactive molecules, contributing to the expanding toolbox of synthetic medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(2-acetyl-4-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-13(15)8-18-12-6-5-10(16-3)7-11(12)9(2)14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFKRIFXFFITJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester can be achieved through several methods. One common approach involves the acetylation of hydroquinone, which can be achieved by treating hydroquinone with an acid chloride or anhydride in the presence of a Lewis acid . For instance, the reaction of hydroquinone with acetyl chloride in the presence of aluminum chloride under thermal conditions has been reported .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl and methoxy groups may play a role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural and functional differences among related phenoxy-acetic acid esters:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester (33038-04-9) 2-acetyl, 4-methoxy phenoxy C₁₃H₁₆O₅* 250.25 (calc.) Research chemical, synthetic intermediate
[2-Bromo-4-(2-chloro-benzoyl)-phenoxy]-acetic acid ethyl ester (Not specified) 2-bromo, 4-(2-chlorobenzoyl) phenoxy C₁₇H₁₄BrClO₄ 413.65 Antibacterial activity, crystallography study
Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene], ethyl ester (27143-07-3) 2-chloro, hydrazinylidene, 4-methoxy C₁₁H₁₃ClN₂O₃ 256.69 Intermediate in apixaban synthesis
(3-Fluoro-4-methoxyphenyl)acetic acid ethyl ester (Not specified) 3-fluoro, 4-methoxy phenyl C₁₁H₁₃FO₃ 212.22 Fluorinated analog, potential CNS drug candidate
(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester (38775-52-9) Sulfonyl, ethoxycarbonylmethoxy groups C₂₀H₂₂O₈S 422.45 High molecular weight, sulfonamide-based applications

*Molecular formula inferred from structural analysis.

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance stability and alter reactivity. The bromo-chloro analog (C₁₇H₁₄BrClO₄) exhibits antibacterial activity, likely due to halogen-induced membrane disruption .
  • Methoxy Groups: Improve solubility in polar solvents. The 4-methoxy substitution in the target compound may enhance metabolic stability compared to non-substituted analogs.
  • Fluorine Substituents : Increase lipophilicity and bioavailability. The 3-fluoro-4-methoxy derivative (C₁₁H₁₃FO₃) is explored for CNS-targeted drugs due to fluorine’s ability to cross the blood-brain barrier .

Key Research Findings

  • Crystallography: The bromo-chloro analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing its structure .
  • Thermal Properties : The hydrazinylidene derivative has a melting point of 94°C and density of 1.23 g/cm³, reflecting its crystalline stability .
  • Synthetic Yields: Typical yields for phenoxy-acetic esters range from 65–85%, depending on substituent reactivity and purification methods .

Biological Activity

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester is a synthetic organic compound known for its diverse biological activities. Its unique structure, which includes an acetyl group, a methoxy group, and a phenoxy group, contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and interactions with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₈O₄. The compound's structure can be broken down into several functional groups:

  • Acetyl Group : Contributes to the compound's lipophilicity and potential interaction with cellular membranes.
  • Methoxy Group : Enhances solubility and may participate in hydrogen bonding.
  • Phenoxy Group : Provides structural stability and biological activity through interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
  • Receptor Modulation : It can act as a modulator for receptors related to pain and inflammation, potentially offering analgesic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Demonstrated in various in vitro assays, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Effects : Preliminary studies indicate that it may reduce pain sensation through central nervous system pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
4-MethoxyphenolSimple phenolic structureUsed as an antiseptic
AcetaminophenAcetylated phenolic compoundWidely used analgesic
Salicylic AcidHydroxy derivative of benzoic acidKnown for anti-inflammatory properties
2-Acetylsalicylic AcidAcetylated form of salicylic acidCombines pain relief with anti-inflammatory effects

This comparison highlights the unique combination of functional groups in this compound that enhances its solubility and bioactivity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines when treated with the compound, indicating its potential as a therapeutic agent for conditions like arthritis.
  • Analgesic Research : Animal models showed that administration of this compound resulted in reduced pain responses comparable to standard analgesics.
  • Metabolism Studies : Research on metabolic pathways revealed that the compound undergoes biotransformation through phase I and II metabolic reactions, leading to more hydrophilic metabolites that are easily excreted .

Applications in Industry

The potential applications of this compound extend beyond pharmacology:

  • Agriculture : Its biological activity suggests utility as a biopesticide or herbicide against pests or weeds.
  • Cosmetics : The compound's antioxidant properties make it suitable for formulations aimed at skin protection.

Q & A

Q. Table 1. Optimization of Reaction Conditions for Esterification

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°C↑ 30–40%
SolventDry acetone↑ 25% vs. EtOH
BaseAnhydrous K₂CO₃↑ 15% vs. NaOH
Reaction Time8–12 hoursPlateau after 10h

Q. Table 2. Spectroscopic Signatures for Structural Confirmation

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
Aromatic protons6.8–7.2 (multiplet)1600 (C=C)
Methoxy (-OCH₃)3.7 (s)1250 (C-O-C)
Ester (-COOEt)4.1–4.3 (q)1740 (C=O)

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